Dikanamycin A tris(sulphate)
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Overview
Description
Dikanamycin A tris(sulphate) is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its potent antibacterial properties and is used in various scientific and medical applications. It is particularly effective against a wide range of bacterial infections, making it a valuable asset in the field of antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dikanamycin A tris(sulphate) typically starts with kanamycin A. The process involves multiple steps, including the protection of hydroxyl groups, selective acylation, and subsequent deprotection. One common method involves the use of benzylidene and benzyl groups for protection, followed by azidation and reduction steps .
Industrial Production Methods: Industrial production of Dikanamycin A tris(sulphate) involves large-scale fermentation of Streptomyces kanamyceticus, the bacterium from which kanamycin is derived. The fermentation broth is then subjected to various purification processes, including crystallization and filtration, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Dikanamycin A tris(sulphate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions are used to convert azido groups to amino groups.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly used reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of Dikanamycin A tris(sulphate) with modified functional groups, enhancing its antibacterial properties .
Scientific Research Applications
Dikanamycin A tris(sulphate) has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new antibiotics.
Biology: Employed in studies involving bacterial resistance mechanisms.
Medicine: Utilized in the development of treatments for bacterial infections, especially those resistant to other antibiotics.
Industry: Applied in the production of antibacterial agents and as a preservative in certain products
Mechanism of Action
Dikanamycin A tris(sulphate) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, leading to misreading of tRNA and inhibition of protein synthesis. The compound specifically binds to four nucleotides of 16S rRNA and a single amino acid of protein S12, disrupting the bacterial protein synthesis pathway .
Comparison with Similar Compounds
- Kanamycin A
- Kanamycin B
- Kanamycin C
- Amikacin
- Tobramycin
Comparison: Dikanamycin A tris(sulphate) is unique due to its enhanced stability and reduced susceptibility to bacterial resistance mechanisms compared to its parent compound, kanamycin A. It also exhibits a broader spectrum of activity against resistant bacterial strains .
Properties
CAS No. |
94237-36-2 |
---|---|
Molecular Formula |
C36H78N8O34S3 |
Molecular Weight |
1263.2 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/2C18H36N4O11.3H2O4S/c2*19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;3*1-5(2,3)4/h2*4-18,23-29H,1-3,19-22H2;3*(H2,1,2,3,4)/t2*4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;/m11.../s1 |
InChI Key |
HDUTZUVIDICCPM-ZDKOLONZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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